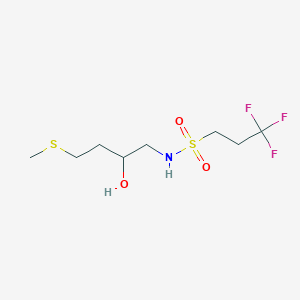

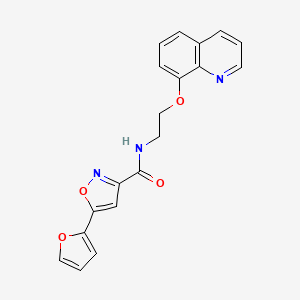

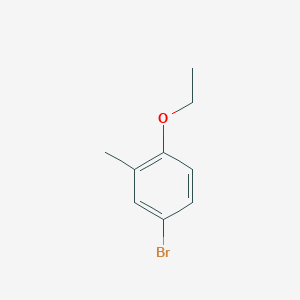

![molecular formula C16H18N4O2S B2674389 N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1172991-59-1](/img/structure/B2674389.png)

N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide” is a compound that has been synthesized in the field of medicinal chemistry . It’s part of a class of compounds known as benzothiazoles, which are known for their antibacterial activity .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The molecular structure of similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the title compound was synthesized with a yield of 65%, and its 1H NMR (DMSO-d6, 500 MHz) was δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H) .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are usually analyzed based on their IR, 1H, 13C NMR, and mass spectral data . For instance, the title compound was synthesized with a yield of 65%, and its 1H NMR (DMSO-d6, 500 MHz) was δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H) .Scientific Research Applications

Anti-tumor Properties

The synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, including compounds structurally related to N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, revealed their potential as anti-tumor agents. These compounds have shown significant effects in mouse tumor model cancer cell lines and human cancer cell lines of colon cancer and breast cancer. The structure-activity relationship was supported by X-Ray crystallographic data, underscoring their promise in cancer research (Nassar et al., 2015).

Fluorescence Applications

N-Ethoxycarbonylpyrene- and perylene thioamides, structurally related to the compound , have been utilized as building blocks in the synthesis of a variety of fluorescent dyes. These dyes exhibit fluorescence across a wide spectrum and demonstrate dual fluorescence, including white light emission under certain conditions. The high emission efficiency and solvatochromism of these compounds suggest their potential in developing fluorescence-based applications (Witalewska et al., 2019).

Antibacterial Agents

The design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, akin to the target compound, have led to the discovery of a novel class of antibacterial agents. These compounds exhibit promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic at the concentrations tested. Their structure-activity relationships highlight the potential for developing new antibacterial treatments (Palkar et al., 2017).

Tuberculosis Treatment

Thiazole-aminopiperidine hybrid analogues, related in structure to this compound, have been identified as novel inhibitors of Mycobacterium tuberculosis GyrB. Among the compounds studied, one particularly promising compound demonstrated activity against all tests, including inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, highlighting its potential as a new therapeutic agent for tuberculosis (Jeankumar et al., 2013).

Mechanism of Action

The mechanism of action of similar compounds involves their antibacterial activity. These molecules are investigated for their antibacterial activity, in isolation and in complex with cell-penetrating peptides . They display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Properties

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-4-20-11(9-10(3)19-20)15(21)18-16-17-14-12(22-5-2)7-6-8-13(14)23-16/h6-9H,4-5H2,1-3H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFFVGZOTBLYAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(C=CC=C3S2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B2674307.png)

![6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2674309.png)

![11-(4-Ethoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2674311.png)

![N-benzyl-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2674317.png)

![6-(4-Chlorophenyl)-2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2674324.png)